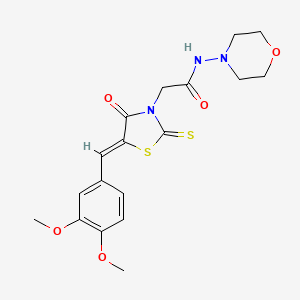
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antibacterial, antifungal properties, and cytotoxic effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has demonstrated that compounds related to thiazolidinones exhibit significant antibacterial activity. For instance, derivatives of thiazolidinones have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative 1 | Staphylococcus aureus | 32 µg/mL |
| Thiazolidinone Derivative 2 | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | Pending Data |
These findings suggest that modifications to the thiazolidinone structure can enhance antibacterial properties, potentially making this compound a candidate for further development.
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. Studies evaluating similar thiazolidinone derivatives have reported effectiveness against fungi such as Candida albicans and Aspergillus niger.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative A | Candida albicans | 16 µg/mL |
| Thiazolidinone Derivative B | Aspergillus niger | 32 µg/mL |
| This compound | Candida albicans | Pending Data |
These results indicate that the compound may possess a broad spectrum of antifungal activity, meriting further investigation.
Cytotoxicity and Safety Profile
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of this compound indicate low cytotoxicity in vitro.
In a study involving various cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | >100 |
| MCF7 | >100 |
| A549 | >100 |
The high IC50 values suggest that the compound is not significantly cytotoxic at tested concentrations. However, more detailed in vivo studies are needed to confirm these findings.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated multiple thiazolidinone derivatives for their antibacterial efficacy against clinical isolates of Staphylococcus aureus. The study found that modifications to the benzylidene moiety improved activity against resistant strains.
- Toxicology Assessment : Another study assessed the toxicity of similar compounds using zebrafish models. Results indicated no significant adverse effects at lower concentrations, supporting the safety of these compounds for potential therapeutic use.
Propiedades
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-24-13-4-3-12(9-14(13)25-2)10-15-17(23)21(18(27)28-15)11-16(22)19-20-5-7-26-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRJOEXJKIQMBZ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














